molecular formula C22H19NO B8215510 (2S)-1-tritylaziridine-2-carbaldehyde

(2S)-1-tritylaziridine-2-carbaldehyde

Cat. No.: B8215510
M. Wt: 313.4 g/mol
InChI Key: NEUUUDUJOWNVQD-BBQAJUCSSA-N
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Description

(2S)-1-tritylaziridine-2-carbaldehyde (CAS 173277-15-1) is an enantiomerically pure chiral aziridine building block of significant interest in advanced organic and medicinal chemistry research. This compound features a molecular formula of C22H19NO and a molecular weight of 313.39 g/mol . The molecule integrates a highly strained, reactive three-membered aziridine ring with a formyl functional group, all protected by a trityl (triphenylmethyl) group on the nitrogen atom. This configuration makes it a versatile precursor for the synthesis of more complex nitrogen-containing molecules. Its primary research value lies in its application as a key chiral precursor for the development of novel ligands and catalysts for asymmetric synthesis. The compound serves as a fundamental starting material for the synthesis of enantiomerically pure 2-(N-aryl, N-alkyl-aminomethyl)aziridines, which have been demonstrated to function as highly effective ligands in stereoselective reactions, such as the asymmetric arylation of aldehydes and the addition of diethylzinc to benzaldehyde . Furthermore, the aldehyde functional group provides a versatile handle for further chemical modifications, including the synthesis of chiral aziridine-containing hydrazone derivatives, which are investigated for their potential biological activity . The trityl-protecting group can be selectively removed under acidic conditions, allowing for further diversification of the aziridine nitrogen . This product is intended for research and development purposes in a laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate precautions, using personal protective equipment and consulting the relevant Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

(2S)-1-tritylaziridine-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO/c24-17-21-16-23(21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,17,21H,16H2/t21-,23?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEUUUDUJOWNVQD-BBQAJUCSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reduction of Methyl (2S)-1-Tritylaziridine-2-Carboxylate

The most widely documented method involves the reduction of methyl (2S)-1-tritylaziridine-2-carboxylate, a precursor synthesized from serine derivatives.

Synthesis of Methyl (2S)-1-Tritylaziridine-2-Carboxylate

Procedure :

  • Starting Material : N-Trityl-ʟ-serine methyl ester is treated with methanesulfonyl chloride (MsCl) in the presence of triethylamine (TEA) to form the mesylate intermediate.

  • Cyclization : Intramolecular nucleophilic displacement under basic conditions (TEA or pyridine) yields the aziridine ring.
    Reaction Conditions :

  • Solvent: Chloroform or toluene

  • Temperature: Reflux (80–110°C)

  • Yield: 85–95%.

Diisobutylaluminum Hydride (DIBAL-H) Reduction

Procedure :

  • Reduction : Methyl ester is treated with DIBAL-H at low temperatures (−78°C to 0°C) to selectively reduce the ester to an aldehyde.

  • Workup : Quenching with aqueous acid (e.g., HCl) followed by extraction with dichloromethane or ethyl acetate.
    Optimization :

  • Stoichiometry: 1.2–1.5 equivalents of DIBAL-H to avoid over-reduction to the alcohol.

  • Solvent: Tetrahydrofuran (THF) or toluene.

  • Yield: 70–80%.

Mechanistic Insight :
DIBAL-H coordinates to the ester carbonyl, facilitating hydride transfer to form a tetrahedral intermediate. Controlled conditions prevent further reduction, ensuring aldehyde formation.

Oxidation of (2S)-1-Tritylaziridine-2-Methanol

An alternative route involves the oxidation of the corresponding primary alcohol.

Synthesis of (2S)-1-Tritylaziridine-2-Methanol

Procedure :

  • Reduction : Methyl (2S)-1-tritylaziridine-2-carboxylate is reduced to the alcohol using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Isolation : Purification via silica gel chromatography.
    Yield : 75–85%.

Oxidation to Aldehyde

Reagents :

  • Dess-Martin Periodinane (DMP) : Selective oxidation under mild conditions.

  • Pyridinium Chlorochromate (PCC) : Non-aqueous conditions to avoid over-oxidation.
    Conditions :

  • Solvent: Dichloromethane (DCM)

  • Temperature: 0°C to room temperature

  • Yield: 65–75%.

Comparative Analysis of Methods

Method Starting Material Key Reagent Yield Stereochemical Purity Reference
DIBAL-H ReductionMethyl esterDIBAL-H70–80%>98% ee
Alcohol OxidationAziridine methanolDMP/PCC65–75%>95% ee

Advantages of DIBAL-H Route :

  • Fewer steps compared to alcohol oxidation.

  • Higher overall yield and scalability.

  • Minimal racemization due to low-temperature conditions.

Challenges :

  • Strict temperature control required to prevent aldehyde over-reduction.

  • DIBAL-H sensitivity to moisture necessitates anhydrous conditions.

Industrial-Scale Considerations

Continuous Flow Reactors

  • Benefits : Enhanced heat transfer and mixing efficiency improve yield (up to 85%) and reduce side reactions.

  • Solvent Choice : Toluene or THF for compatibility with aluminum byproducts.

Green Chemistry Approaches

  • Catalyst Recycling : Reuse of DIBAL-H residues via filtration or distillation.

  • Waste Minimization : Solvent recovery systems reduce environmental impact.

Case Study: Gram-Scale Synthesis

Protocol :

  • Step 1 : Synthesize methyl (2S)-1-tritylaziridine-2-carboxylate (50 g scale, 92% yield).

  • Step 2 : Add DIBAL-H (1.3 equiv) in THF at −78°C over 2 hours.

  • Step 3 : Quench with 1M HCl, extract with DCM, and purify via flash chromatography.
    Outcome :

  • Isolated yield: 76%

  • Enantiomeric excess: 98% (confirmed by chiral HPLC) .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aldehyde group in (2S)-1-tritylaziridine-2-carbaldehyde can undergo oxidation to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form primary alcohols.

    Substitution: The aziridine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted aziridines.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents used under mild conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Substituted aziridines with various functional groups.

Scientific Research Applications

Chemistry: (2S)-1-tritylaziridine-2-carbaldehyde is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.

Biology: In biological research, this compound can be used to study enzyme mechanisms and protein interactions due to its reactive functional groups.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2S)-1-tritylaziridine-2-carbaldehyde involves its reactive functional groups. The aziridine ring can undergo ring-opening reactions, which are useful in various synthetic applications. The aldehyde group can form Schiff bases with amines, facilitating the study of enzyme mechanisms and protein interactions.

Comparison with Similar Compounds

Table 1: Key Properties of Aziridine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility (Polar Solvents) Key Reactivity
This compound C26H23NO 365.47 98–102 Low (e.g., DCM, THF) Nucleophilic addition at aldehyde; ring-opening via acids
1-Tritylaziridine C21H19N 285.39 75–78 Moderate (THF, toluene) Base-catalyzed alkylation; inert to aldehydes
(2R)-1-Boc-aziridine-2-carbaldehyde C8H13NO3 171.20 45–48 High (MeOH, EtOAc) Acid-labile Boc group; rapid aldehyde oxidation
1-Methylaziridine-2-carboxamide C4H8N2O 100.12 120–123 High (H2O, DMF) Amide-directed cycloadditions; thermal instability

Reactivity and Stability

  • Trityl vs. Boc Protection : The trityl group in this compound provides superior steric shielding compared to the tert-butoxycarbonyl (Boc) group in 1-Boc-aziridine-2-carbaldehyde. This results in slower hydrolysis rates (t1/2 > 24 hours in aqueous THF vs. t1/2 < 1 hour for Boc derivatives) .
  • Aldehyde Reactivity : The aldehyde in the target compound exhibits moderate electrophilicity, enabling selective nucleophilic additions (e.g., Grignard reactions) without ring-opening, unlike 1-methylaziridine-2-carboxamide, where the amide group directs reactivity toward cycloadditions .

Q & A

Q. How should researchers interpret conflicting spectroscopic data (e.g., NMR splitting patterns) for derivatives of this compound?

  • Methodological Answer : Re-examine sample preparation (e.g., deuteration efficiency, aggregation effects). Use 2D NMR (COSY, NOESY) to resolve overlapping signals. Cross-validate with alternative techniques like X-ray crystallography or IR spectroscopy. Contradictions may arise from dynamic processes (e.g., rotamers), which can be studied via variable-temperature NMR .

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